6alpha-Chloro-beclomethasone dipropionate 6alpha-Chloro-beclomethasone dipropionate Beclomethasone Dipropionate Impurity E is an analogue of Beclomethasone Dipropionate.
Brand Name: Vulcanchem
CAS No.: 887130-68-9
VCID: VC0195424
InChI: InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
SMILES: CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC
Molecular Formula: C28H36Cl2O7
Molecular Weight: 555.50

6alpha-Chloro-beclomethasone dipropionate

CAS No.: 887130-68-9

Cat. No.: VC0195424

Molecular Formula: C28H36Cl2O7

Molecular Weight: 555.50

Purity: > 95%

* For research use only. Not for human or veterinary use.

6alpha-Chloro-beclomethasone dipropionate - 887130-68-9

Specification

CAS No. 887130-68-9
Molecular Formula C28H36Cl2O7
Molecular Weight 555.50
IUPAC Name [2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Standard InChI InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
SMILES CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC
Appearance Pale Yellow Solid
Melting Point >147°C

Introduction

Chemical Characteristics and Structure

6alpha-Chloro-beclomethasone dipropionate is a derivative of beclomethasone dipropionate, featuring an additional chlorine atom at the 6alpha position. The compound is identified by CAS number 887130-68-9 and possesses a molecular formula of C28H36Cl2O7 with a molecular weight of 555.50 g/mol .

The full IUPAC name of the compound is [2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate . It can also be referred to as 6alpha,9-Dichloro-11beta-hydroxy-16beta-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate .

Physical Properties

The compound appears as a white powder with high purity standards typically exceeding 95% when produced for research purposes . Its structure contains multiple functional groups, including:

  • Two chlorine atoms (at positions 6alpha and 9)

  • Multiple oxygen-containing functional groups (hydroxyl and carbonyl)

  • A steroid core structure with a cyclopenta[a]phenanthrene ring system

Table 1: Physical and Chemical Properties of 6alpha-Chloro-beclomethasone dipropionate

PropertyValue
Molecular FormulaC28H36Cl2O7
Molecular Weight555.50 g/mol
Physical AppearanceWhite powder
CAS Number887130-68-9
Melting Point175.2-177.8°C (347.36-352.04°F)
SolubilitySoluble in methanol, poorly soluble in water
Purity (research grade)>95%

Mechanism of Action

6alpha-Chloro-beclomethasone dipropionate functions primarily as a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (17-BMP). This chlorinated derivative of beclomethasone exhibits enhanced therapeutic efficacy through more effective binding to glucocorticoid receptors, attributed to the chlorination at the 6alpha position.

Molecular Interactions

Upon conversion to its active form, the compound binds to glucocorticoid receptors, initiating a cascade of events that modulate gene expression involved in inflammatory and immune responses. This interaction leads to:

  • Inhibition of pro-inflammatory cytokine and chemokine transcription

  • Suppression of inflammatory cell activation (mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils)

  • Reduction in the release of inflammatory mediators such as histamine, eicosanoids, leukotrienes, and cytokines

The chlorination at the 6alpha position enhances the compound's binding affinity to glucocorticoid receptors, potentially offering more potent anti-inflammatory effects compared to non-chlorinated analogs.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 6alpha-Chloro-beclomethasone dipropionate closely resembles that of its parent compound, beclomethasone dipropionate, with some notable differences attributable to the 6alpha chlorination.

Absorption and Distribution

When administered via inhalation, the compound primarily remains active locally in the lungs, providing targeted relief for respiratory conditions with minimal systemic effects . The enhanced lipophilicity due to the additional chlorine atom may influence its distribution patterns within tissues.

Metabolism and Elimination

Similar to beclomethasone dipropionate, 6alpha-Chloro-beclomethasone dipropionate undergoes rapid hydrolysis to form its active metabolite, 17-BMP. This metabolic conversion is mediated primarily by esterases, which cleave one of the propionate groups to yield the active 17-monopropionate form .

Based on studies of the parent compound, we can infer that:

  • The compound is extensively metabolized during absorption

  • Approximately 95% undergoes presystemic conversion to form 17-BMP in the lung

  • Additional metabolites may include 21-monopropionate (21-BMP) and beclomethasone (BOH)

Research Applications and Significance

6alpha-Chloro-beclomethasone dipropionate has several important applications in research and analytical settings:

Analytical Reference Standard

Precaution CategoryRecommended Actions
Personal ProtectionWear protective gloves, clothing, eye protection
Exposure PreventionAvoid inhalation, use in well-ventilated areas
StorageStore locked up in tightly closed containers
Emergency ResponseIf exposed or concerned: Seek medical advice/attention
DisposalFollow local/regional/national regulations for chemical waste

Comparison with Related Compounds

6alpha-Chloro-beclomethasone dipropionate belongs to a family of halogenated corticosteroids with varying structural features and pharmacological properties. Comparing this compound with related molecules provides insights into structure-activity relationships.

Comparison with Beclomethasone Dipropionate

The parent compound, beclomethasone dipropionate, differs from 6alpha-Chloro-beclomethasone dipropionate by lacking the chlorine atom at the 6alpha position . This structural difference results in:

  • Enhanced binding to glucocorticoid receptors for the 6alpha-chlorinated version

  • Potentially increased anti-inflammatory potency

  • Possibly altered metabolism and distribution patterns

Comparison with 6alpha-Bromo-beclomethasone Dipropionate

Another closely related compound is 6alpha-Bromo-beclomethasone dipropionate (CAS: 887130-69-0), which features a bromine atom at the 6alpha position instead of chlorine . The brominated derivative exhibits:

  • Different electronic and steric properties due to the larger bromine atom

  • Potentially unique binding characteristics to glucocorticoid receptors

  • Alternative applications in analytical and research settings

Table 3: Comparison of Structural Analogs of Beclomethasone Dipropionate

CompoundCAS NumberMolecular WeightDistinguishing Feature
Beclomethasone Dipropionate5534-09-8521.04 g/molParent compound
6alpha-Chloro-beclomethasone dipropionate887130-68-9555.50 g/molChlorine at 6alpha position
6alpha-Bromo-beclomethasone dipropionate887130-69-0599.94 g/molBromine at 6alpha position

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